Siramesine
Siramesine
Siramesine, a sigma-2 receptor agonist siramesine has been shown to trigger cell death of cancer cells and to exhibit a potent anticancer activity in vivo.IC50 value:Target: sigma-2 receptor; lysosome-destabilizing agentsiramesine can induce rapid cell death in a number of cell lines at concentrations above 20 μM. In HaCaT cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation and typical apoptotic morphology, whereas in U-87MG cells most apoptotic hallmarks were not notable, although MMP was rapidly lost [1]. Siramesine, a sigma-2 receptor agonist originally developed as an anti-depressant, can induce cell death in transformed cells through a mechanism involving lysosomal destabilization [2].in vivo: SA4503 or siramesine given jointly with MEM (as well as with AMA) decreased the immobility time in rats. The effect of SA4503 and AMA co-administration was antagonized by progesterone, a sigma1 receptor antagonistic neurosteroid. Combined treatment with siramesine and AMA was modified by neither progesterone nor BD1047 (a novel sigma antagonist with preferential affinity for sigma1 sites) [3]
Brand Name:
Vulcanchem
CAS No.:
147817-50-3
VCID:
VC0003081
InChI:
InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2
SMILES:
C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F
Molecular Formula:
C30H31FN2O
Molecular Weight:
454.6 g/mol
Siramesine
CAS No.: 147817-50-3
Inhibitors
VCID: VC0003081
Molecular Formula: C30H31FN2O
Molecular Weight: 454.6 g/mol
CAS No. | 147817-50-3 |
---|---|
Product Name | Siramesine |
Molecular Formula | C30H31FN2O |
Molecular Weight | 454.6 g/mol |
IUPAC Name | 1'-[4-[1-(4-fluorophenyl)indol-3-yl]butyl]spiro[1H-2-benzofuran-3,4'-piperidine] |
Standard InChI | InChI=1S/C30H31FN2O/c31-25-12-14-26(15-13-25)33-21-23(27-9-2-4-11-29(27)33)7-5-6-18-32-19-16-30(17-20-32)28-10-3-1-8-24(28)22-34-30/h1-4,8-15,21H,5-7,16-20,22H2 |
Standard InChIKey | XWAONOGAGZNUSF-UHFFFAOYSA-N |
SMILES | C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F |
Canonical SMILES | C1CN(CCC12C3=CC=CC=C3CO2)CCCCC4=CN(C5=CC=CC=C54)C6=CC=C(C=C6)F |
Appearance | Solid powder |
Description | Siramesine, a sigma-2 receptor agonist siramesine has been shown to trigger cell death of cancer cells and to exhibit a potent anticancer activity in vivo.IC50 value:Target: sigma-2 receptor; lysosome-destabilizing agentsiramesine can induce rapid cell death in a number of cell lines at concentrations above 20 μM. In HaCaT cells, cell death was accompanied by caspase activation, rapid loss of mitochondrial membrane potential (MMP), cytochrome c release, cardiolipin peroxidation and typical apoptotic morphology, whereas in U-87MG cells most apoptotic hallmarks were not notable, although MMP was rapidly lost [1]. Siramesine, a sigma-2 receptor agonist originally developed as an anti-depressant, can induce cell death in transformed cells through a mechanism involving lysosomal destabilization [2].in vivo: SA4503 or siramesine given jointly with MEM (as well as with AMA) decreased the immobility time in rats. The effect of SA4503 and AMA co-administration was antagonized by progesterone, a sigma1 receptor antagonistic neurosteroid. Combined treatment with siramesine and AMA was modified by neither progesterone nor BD1047 (a novel sigma antagonist with preferential affinity for sigma1 sites) [3] |
Synonyms | 1-(4-fluorophenyl)-3-(4-(4-(4-fluorophenyl)-1-piperidinyl)-1-butyl)-1H-indole Lu 28-179 Lu-28-179 Siramesine |
Reference | 1:Effects of the lysosomal destabilizing drug siramesine on glioblastoma in vitro and in vivo. Jensen SS, Petterson SA, Halle B, Aaberg-Jessen C, Kristensen BW.BMC Cancer. 2017 Mar 7;17(1):178. doi: 10.1186/s12885-017-3162-3. PMID: 28270132 Free PMC Article2:Siramesine causes preferential apoptosis of mast cells in skin biopsies from psoriatic lesions. Hagforsen E, Lampinen M, Paivandy A, Weström S, Velin H, Öberg S, Pejler G, Rollman O.Br J Dermatol. 2017 Jan 24. doi: 10.1111/bjd.15336. [Epub ahead of print] PMID: 28117878 3:Ferroptosis is induced following siramesine and lapatinib treatment of breast cancer cells. Ma S, Henson ES, Chen Y, Gibson SB.Cell Death Dis. 2016 Jul 21;7:e2307. doi: 10.1038/cddis.2016.208. PMID: 27441659 Free PMC Article4:Siramesine triggers cell death through destabilisation of mitochondria, but not lysosomes. Česen MH, Repnik U, Turk V, Turk B.Cell Death Dis. 2013 Oct 3;4:e818. doi: 10.1038/cddis.2013.361. PMID: 24091661 Free PMC Article |
PubChem Compound | 9829526 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume